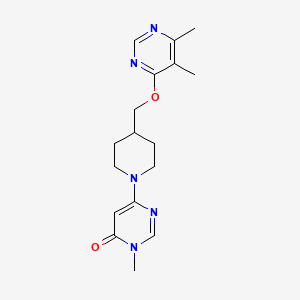![molecular formula C16H14N4O2S B2407559 2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 324544-94-7](/img/structure/B2407559.png)
2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound. It’s a derivative of 4,6-dimethylpyrimidine . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound or its derivatives typically involves a structure-based optimization approach . The exact synthesis process can vary depending on the specific derivative being synthesized .
Molecular Structure Analysis
The molecular structure of this compound is based on a 4,6-dimethylpyrimidine core . The exact structure can be determined using techniques such as X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically part of the process of synthesizing it or its derivatives . The exact reactions can vary depending on the specific synthesis process .
Scientific Research Applications
Transformations and Synthesis
Synthesis and Transformations : The synthesis of derivatives like (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate has been explored, demonstrating the compound's versatility in chemical transformations (Žugelj et al., 2009).
Synthesis of Fused Polycyclic Pyrimidines : Investigations into the condensation of pyrido[1,2-a]pyrimidine with various aldehydes have led to the synthesis of fused polycyclic pyrimidines, showcasing the compound's utility in creating complex molecular structures (Harutyunyan, 2016).
Biological and Chemical Properties
DNA Photocleavage Activity : Some derivatives have been synthesized and evaluated for their DNA photocleavage activity. This indicates potential applications in areas like genetics or molecular biology (Sharma et al., 2014).
Insecticidal and Antibacterial Potential : There's research on the insecticidal and antimicrobial properties of certain pyrimidine-linked pyrazole heterocyclics, suggesting possible applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Antibacterial Properties : New derivatives of 4‐pyrimido‐2‐oxo‐2H‐chromen‐3‐carbaldehydes, closely related to the given compound, have shown promising antibacterial properties, highlighting potential pharmaceutical applications (Govori-Odai et al., 2007).
Structural Analysis and Characterization
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular arrangement and potential for further chemical modifications (Ren et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
The compound interacts with SIRT2, inhibiting its function . This interaction results in changes to the biological processes regulated by SIRT2, including cell cycle regulation, autophagy, and immune and inflammatory responses .
Biochemical Pathways
The inhibition of SIRT2 affects the biochemical pathways it regulates. For instance, it can disrupt cell cycle regulation, leading to changes in cell proliferation . It can also affect autophagy, a process involved in the degradation and recycling of cellular components .
Pharmacokinetics
Its ability to inhibit sirt2 suggests that it can be absorbed and distributed to the sites where sirt2 is active .
Result of Action
The inhibition of SIRT2 by this compound can lead to molecular and cellular effects such as changes in cell proliferation and autophagy . In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9-5-4-6-20-13(9)19-14(12(8-21)15(20)22)23-16-17-10(2)7-11(3)18-16/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBJGGGSMUFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)SC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)


![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)
![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)
![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)